Structural Differentiation from N-Alkyl Carboxamide M4 PAMs VU10004 and LY2033298
The target compound incorporates an isopropyl 3-benzoate ester at the 2-carboxamide position, replacing the N-cyclopropyl carboxamide in VU10004 (2a) and the N-cyclopropyl-5-chloro-6-methoxy-4-methyl carboxamide in LY2033298 [1]. VU10004, characterized as the fourth most active compound in a calcium mobilization screen, displays log αβ = 1.72 ± 0.17 and log τB = 0.77 ± 0.11, which is comparable to LY2033298 (log αβ = 1.84 ± 0.28; log τB = 1.03 ± 0.20) [1]. The isopropyl meta-benzoate ester in CAS 691866-90-7 introduces a substantially larger, more lipophilic, and ester-containing substituent, predicted to alter cooperativity and intrinsic efficacy parameters independently of affinity [1][2].
| Evidence Dimension | 2-Carboxamide substituent structure vs. allosteric pharmacological parameters |
|---|---|
| Target Compound Data | Isopropyl 3-benzoate ester at 2-carboxamide; no experimentally determined KB, αβ, or τB values publicly available for this specific compound. |
| Comparator Or Baseline | VU10004 (N-cyclopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide): log αβ = 1.72 ± 0.17, log τB = 0.77 ± 0.11. LY2033298 (N-cyclopropyl-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide): log αβ = 1.84 ± 0.28, log τB = 1.03 ± 0.20. |
| Quantified Difference | Structural divergence: isopropyl benzoate ester vs. cyclopropyl carboxamide. Quantitative pharmacological difference cannot be calculated without experimental data for the target compound. |
| Conditions | Allosteric parameters derived from operational model analysis of ACh-induced ERK1/2 phosphorylation in CHO FlpIn cells expressing human M4 mAChR [1]. |
Why This Matters
Procurement decisions dependent on a specific allosteric modulator profile (e.g., pure PAM with low intrinsic efficacy vs. ago-PAM) cannot rely on N-alkyl carboxamide analogs as surrogates, because the ester and benzoate substituents are known within this scaffold class to independently tune αβ and τB [1].
- [1] Huynh, T.; Valant, C.; Crosby, I.T.; Sexton, P.M.; Christopoulos, A.; Capuano, B. Synthesis and Pharmacological Evaluation of M4 Muscarinic Receptor Positive Allosteric Modulators Derived from VU10004. ACS Chem. Neurosci. 2015, 6, 838–844. View Source
- [2] Conn, P.J.; Lindsley, C.W.; Meiler, J.; Niswender, C.M. Substituted thieno[2,3-b]pyridine-2-carboxamide analogs as positive allosteric modulators of the muscarinic acetylcholine receptor M4. WO2015027204A1, 2015. View Source
